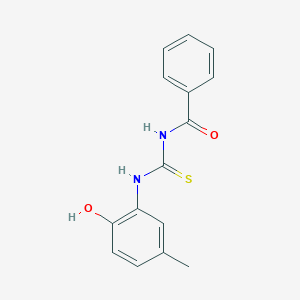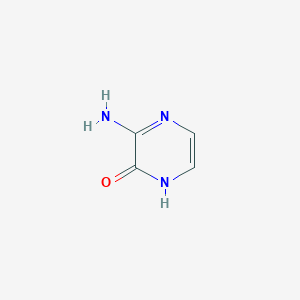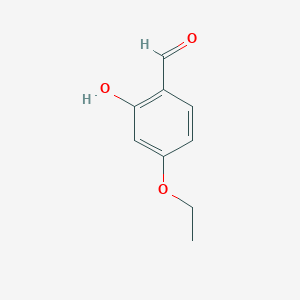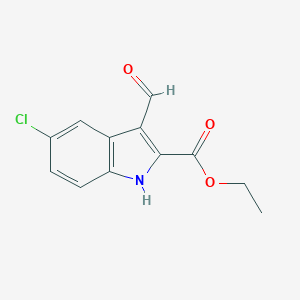
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid, also known as S-3-Boc-3-CN-propionic acid, is an organic compound with a wide range of applications in the field of organic chemistry. It is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. This compound is also used in the synthesis of a variety of compounds, including peptides, amines, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Boron Neutron Capture Therapy (BNCT)
Boronic acid compounds, such as this one, have received increasing attention in the field of medicinal chemistry as potential pharmaceutical agents . One of the most promising applications is in Boron Neutron Capture Therapy (BNCT), a non-invasive approach for the destruction of cancer cells . This therapy is based on the selective accumulation of boron-containing compounds into malignant cells, followed by irradiation with low-energy neutrons .
Enzyme Inhibitors
Boronic acid compounds are being developed as enzyme inhibitors . The unique chemical properties of boronic acids allow them to form reversible covalent complexes with enzymes, making them promising candidates for the development of novel enzyme inhibitors.
Controlled Drug Delivery
Boronic acid compounds are being explored for use in controlled drug delivery systems . The ability of these compounds to form reversible covalent bonds with diols allows for the creation of polymers that can respond to changes in the environment, such as pH or the presence of certain biomolecules.
Saccharide Sensors
The ability of boronic acids to form reversible covalent bonds with diols also makes them useful in the development of saccharide sensors . These sensors can be used to detect the presence of certain sugars, which is particularly useful in the management of diseases like diabetes.
Synthesis of Piperidine-based MCH R1 Antagonists
3-Cyanophenylboronic acid, a related compound, has been used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
Preparation of 4-Aryl-1,8-naphthyridin-2(1H)-ones
3-Cyanophenylboronic acid has been used as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .
Synthesis of Biaryl-based Phenylalanine Amino Acid Analogs
3-Cyanophenylboronic acid has been used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
Preparation of Phenylimidazole-based Ir(III) Complexes
3-Cyanophenylboronic acid has been used to prepare phenylimidazole-based Ir(III) complexes for phosphorescent blue OLED applications .
Eigenschaften
IUPAC Name |
(3S)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUAVCHVGCBGN-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426707 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid | |
CAS RN |
500770-81-0 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)

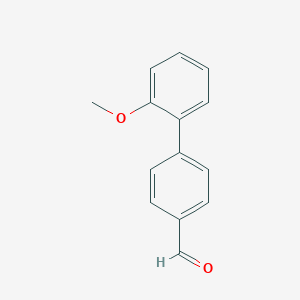

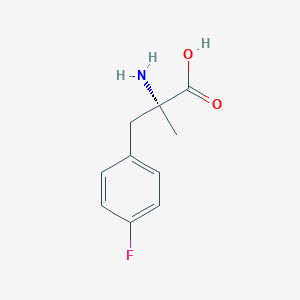

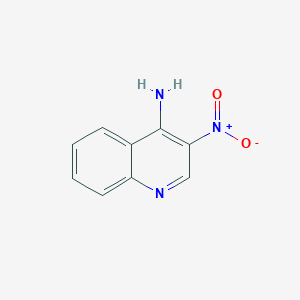
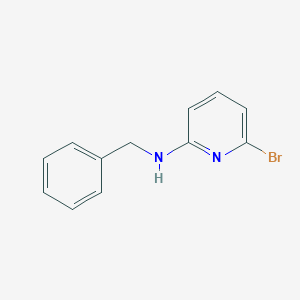
![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)
